Home > Products > Screening Compounds P135720 > rac threo-Dihydro Bupropion Maleate
rac threo-Dihydro Bupropion Maleate -

rac threo-Dihydro Bupropion Maleate

Catalog Number: EVT-1504771
CAS Number:
Molecular Formula: C₁₇H₂₄ClNO₅
Molecular Weight: 357.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bupropion was first synthesized in the 1960s and has since been classified as an antidepressant with dual action: it inhibits the reuptake of dopamine and norepinephrine. The maleate salt form of rac threo-Dihydro Bupropion is particularly relevant in pharmacological studies due to its stereochemical properties and potential therapeutic benefits. It is classified under the broader category of antidepressants and smoking cessation agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of rac threo-Dihydro Bupropion Maleate typically involves multi-step organic reactions. One common method includes the reduction of bupropion using carbonyl reductases, which introduces an additional chiral center, resulting in the formation of dihydrobupropion isomers (threo and erythro) .

  1. Starting Material: The synthesis often begins with 1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone.
  2. Reduction Process: The compound undergoes stereoselective reduction, facilitated by enzymes such as 11β-hydroxysteroid dehydrogenase type 1, yielding the threo-dihydrobupropion isomer predominantly .
  3. Salt Formation: The resulting dihydrobupropion can be converted to its maleate salt by reacting it with maleic acid in a controlled environment to ensure proper crystallization and yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of rac threo-Dihydro Bupropion Maleate can be represented as follows:

  • Chemical Formula: C13H17ClN2O4
  • Molecular Weight: Approximately 288.74 g/mol
  • Structural Features:
    • Contains a chlorophenyl group.
    • Features a tertiary amine functional group.
    • Possesses a ketone functional group that is reduced to form the dihydro derivative.

Nuclear Magnetic Resonance (NMR) spectroscopy is often utilized to confirm the structure, revealing characteristic peaks corresponding to different hydrogen environments in the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving rac threo-Dihydro Bupropion Maleate include:

  1. Reduction Reactions: The conversion of bupropion to its dihydro forms through enzymatic reduction.
  2. Salt Formation: The reaction with maleic acid to form rac threo-Dihydro Bupropion Maleate, which enhances solubility and stability.
  3. Metabolism: In vivo studies show that rac threo-Dihydro Bupropion undergoes further metabolic transformations, yielding various metabolites that may exhibit pharmacological activity .
Mechanism of Action

Process and Data

Rac threo-Dihydro Bupropion Maleate exerts its effects primarily through:

  • Dopamine Reuptake Inhibition: It selectively inhibits the reuptake of dopamine, leading to increased levels in the synaptic cleft.
  • Norepinephrine Reuptake Inhibition: It also affects norepinephrine levels but to a lesser extent compared to dopamine.
  • Stereoselective Activity: The different enantiomers may have distinct pharmacokinetic profiles, influencing their therapeutic efficacy and side effect profiles .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and quantification in pharmaceutical formulations .

Applications

Scientific Uses

Rac threo-Dihydro Bupropion Maleate has several significant applications:

  1. Pharmaceutical Development: Used in formulating antidepressant medications with improved pharmacokinetic profiles.
  2. Research Tool: Employed in studies investigating the metabolic pathways of bupropion and its effects on neurotransmitter systems.
  3. Therapeutic Use: Potentially beneficial in treating depression and aiding smoking cessation, leveraging its unique mechanism of action compared to traditional antidepressants.
Chemical Characterization and Structural Elucidation

Stereochemical Configuration of rac Threo-Dihydro Bupropion Maleate

rac Threo-dihydrobupropion (CAS 92264-82-9) is a pharmaceutically significant metabolite of bupropion characterized by a defined stereochemical architecture. The compound contains two adjacent chiral centers, resulting in the threo relative configuration where the benzylic hydroxyl and adjacent proton adopt an antiperiplanar orientation. The racemic mixture (rac) comprises equimolar quantities of the (1R,2R)- and (1S,2S)-enantiomers, which are mirror-image non-superimposable molecules [2] [7]. This specific spatial arrangement is critical for pharmacological activity and influences molecular interactions with biological targets and metabolizing enzymes. The absolute configuration at these stereocenters dictates the metabolite's three-dimensional structure, impacting its hydrogen-bonding capacity, dipole moment, and overall molecular reactivity. X-ray crystallographic analyses reveal that the threo configuration adopts a specific solid-state conformation stabilized by intramolecular hydrogen bonding networks, contributing to its crystalline properties when combined with counterions like maleate [3] [6].

Table 1: Stereochemical Specifications of rac Threo-Dihydro Bupropion

PropertySpecificationSignificance
Chiral CentersTwo adjacent stereocenters (C1, C2)Creates diastereomeric complexity
Relative ConfigurationThreo (antiperiplanar)Distinct from erythro's synperiplanar orientation
Enantiomeric Pair(1R,2R) + (1S,2S)Racemic mixture
CAS Number (Free Base)92264-82-9Unique chemical identifier

Comparative Analysis of Threo vs. Erythro Diastereomeric Forms

The diastereomeric distinction between threo- and erythro-dihydrobupropion fundamentally influences their physicochemical and biological behaviors. These diastereomers emerge from the stereoselective reduction of the ketone group in bupropion, producing amino-alcohol metabolites with divergent spatial orientations [3]. The threo diastereomer exhibits significantly greater metabolic stability and higher plasma exposure in humans compared to the erythro form. Pharmacokinetic studies indicate that the steady-state plasma exposure of racemic threo-dihydrobupropion is approximately 7-fold higher than that of bupropion itself and substantially exceeds erythro levels [3] [7]. This differential exposure is attributed to distinct metabolic pathways: Threo formation is predominantly catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in liver microsomes, while erythro formation involves unidentified cytosolic carbonyl reductases [3].

The physicochemical divergence between these diastereomers is equally pronounced. The erythro configuration, with its synperiplanar hydroxyl and proton orientation, displays greater molecular flexibility and polarity compared to the more rigid threo form. This difference manifests in varied chromatographic behaviors, solubility profiles, and crystal packing efficiencies. Notably, the erythro diastereomer demonstrates faster renal clearance and lower lipophilicity (logP) compared to its threo counterpart [3] [7].

Table 2: Comparative Analysis of Dihydrobupropion Diastereomers

PropertyThreo-DihydrobupropionErythro-Dihydrobupropion
Relative ConfigurationAntiperiplanarSynperiplanar
Primary Metabolic Enzyme11β-HSD1 (microsomal)Carbonyl reductases (cytosolic)
Plasma Exposure (SS)~7-fold higher than bupropionSignificantly lower than threo
Crystallization TendencyHigh (forms stable salts)Moderate
Chromatographic Retention (RP-HPLC)Longer retentionShorter retention
Biological Half-lifeExtendedReduced

Molecular Dynamics and Conformational Stability of the Threo Isomer

Molecular dynamics simulations reveal that rac threo-dihydrobupropion exhibits restricted rotation around the C1-C2 bond due to steric interactions between the ortho-chlorinated phenyl ring and the alkylamino sidechain. This restriction creates a preferred conformational envelope where the bulky tert-butylamino group occupies a gauche position relative to the hydroxyl moiety, stabilized by an intramolecular hydrogen bond network [3] [7]. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) indicate this conformation minimizes steric strain and dipole moment while maximizing van der Waals contacts. The energy barrier for interconversion between rotamers is approximately 8-10 kcal/mol, explaining the molecule's rigidity at physiological temperatures [7].

The benzylic hydroxyl group serves as a critical hydrogen bond donor, forming stable interactions with solvent molecules (in aqueous environments) or crystal lattice partners (in solid state). Nuclear magnetic resonance (NMR) studies (¹H, ¹³C, COSY, HSQC) confirm restricted rotation through distinct diastereotopic proton signals for the methylene groups adjacent to the chiral centers. The conformational stability directly influences receptor recognition, as molecular docking studies demonstrate preferential binding of the (1S,2S)-enantiomer to neuronal transporters compared to its mirror image [3]. This inherent rigidity also contributes to the compound's resistance to enzymatic degradation by oxidases, contrasting with the more flexible erythro diastereomer, which undergoes faster glucuronidation [7].

Role of Maleate Counterion in Crystallization and Solubility

The maleate counterion (⁻OOC-CH=CH-COO⁻) significantly modifies the solid-state properties and solution behavior of rac threo-dihydrobupropion. X-ray powder diffraction (XRPD) analyses demonstrate that the maleate salt forms a co-crystalline structure with defined stoichiometry (typically 1:1 drug:acid ratio) through robust ionic bonding and directional hydrogen bonds between the protonated tertiary amine of dihydrobupropion and carboxylate groups of maleic acid [5] [6]. This crystalline arrangement creates an extended hydrogen-bonding network that enhances thermal stability (decomposition point >180°C) compared to the free base or hydrochloride salt forms. Differential scanning calorimetry (DSC) thermograms reveal a single sharp endotherm corresponding to the salt's melting point, confirming high crystallinity [6].

In aqueous environments, maleate serves as a pH-modifying counterion that enhances water solubility through salt formation and buffer capacity. The solubility profile demonstrates pH-dependent behavior, with maximum solubility occurring below pH 4.0 where the carboxylic acid groups remain protonated. Notably, the intrinsic dissolution rate of the maleate salt exceeds that of the hydrochloride salt (CAS 80478-42-8) by approximately 1.8-fold at gastric pH (1.2), but decreases significantly at intestinal pH (6.8) due to reduced ionization [5] [6] [10]. This pH-responsive solubility profile can be leveraged for modified-release formulations. Fourier-transform infrared spectroscopy (FTIR) confirms salt formation through characteristic shifts in carbonyl stretching frequencies (1680 cm⁻¹ → 1725 cm⁻¹ and 1560 cm⁻¹) and the appearance of broad N⁺-H stretches around 2700-2400 cm⁻¹ [6] [10].

Table 3: Impact of Counterion on rac Threo-Dihydro Bupropion Properties

PropertyMaleate SaltHydrochloride SaltFree Base
Melting Point (°C)178-182 (decomp)192-195108-110 (amorphous)
Solubility (mg/mL, pH 1.2)48.2 ± 3.126.7 ± 1.88.9 ± 0.6
Solubility (mg/mL, pH 6.8)3.1 ± 0.21.9 ± 0.10.6 ± 0.1
Hygroscopicity (% w/w uptake at 75% RH)Low (0.8%)Moderate (3.2%)High (9.5%)
Crystalline StructureDefined monoclinic systemOrthorhombic systemAmorphous

Properties

Product Name

rac threo-Dihydro Bupropion Maleate

Molecular Formula

C₁₇H₂₄ClNO₅

Molecular Weight

357.83

Synonyms

2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Maleate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.